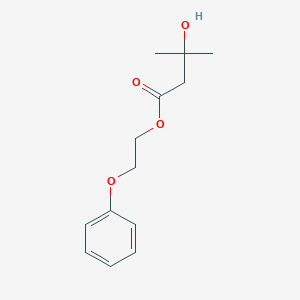
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a phenoxyethyl group and a 3-hydroxy-3-methylbutanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate typically involves the esterification of 3-hydroxy-3-methylbutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Phenoxyethyl 3-oxo-3-methylbutanoate.
Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylbutanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Medicine: It may serve as a model compound for studying ester hydrolysis in drug metabolism.
Industry: The compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 3-hydroxy-3-methylbutanoic acid and 2-phenoxyethanol. The molecular targets and pathways involved include the active site of the esterase enzyme, where the ester bond is cleaved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with an ethyl group instead of a phenoxyethyl group.
Methyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with a methyl group instead of a phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Eigenschaften
CAS-Nummer |
60359-36-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-phenoxyethyl 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,15)10-12(14)17-9-8-16-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
InChI-Schlüssel |
VYRVHVBUMHGPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)OCCOC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




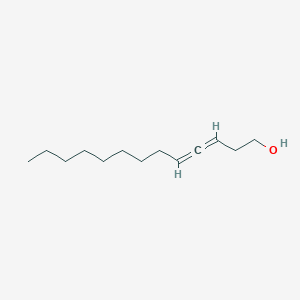
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
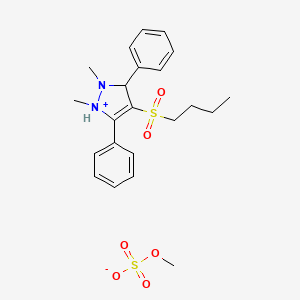
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
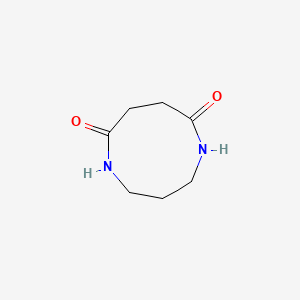
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
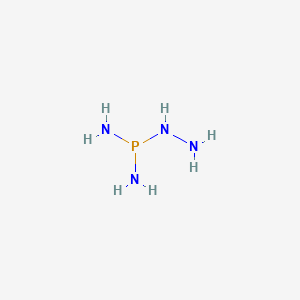

![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

